4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile is a chemical compound with the molecular formula C13H10N2O. It is characterized by the presence of an acetyl group, a pyrrole ring, and a benzenecarbonitrile moiety.
Mechanism of Action
Target of Action
The primary targets of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of both Enoyl ACP Reductase and DHFR . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is vital for bacterial cell membrane production . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division . The disruption of these pathways leads to the death of the bacteria .
Pharmacokinetics
The compound’s strong binding interactions with its target enzymes suggest it may have good bioavailability .
Result of Action
The result of the action of this compound is the death of the bacteria. By inhibiting essential enzymes, the compound disrupts crucial biochemical processes, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile typically involves the condensation of 4-acetylbenzonitrile with pyrrole under specific reaction conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with pyrrole in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-acetylbenzonitrile: Lacks the pyrrole ring, making it less versatile in certain applications.
2-(1H-pyrrol-1-yl)benzenecarbonitrile: Lacks the acetyl group, which may affect its reactivity and biological activity.
Uniqueness
4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile is unique due to the presence of both the acetyl group and the pyrrole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-acetyl-2-pyrrol-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10(16)11-4-5-12(9-14)13(8-11)15-6-2-3-7-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOYSPLQMRWUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.